molecular formula C18H23NO4 B1473670 4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid CAS No. 887971-35-9

4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid

Cat. No. B1473670
M. Wt: 317.4 g/mol
InChI Key: OFCWPXBZFUIONX-UHFFFAOYSA-N
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Description

The compound “4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid” is a chemical compound with the CAS Number: 2193064-75-2 . It has a molecular weight of 311.38 . It is in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 4-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)tetrahydro-2H-pyran-4-carboxylic acid . The InChI code is 1S/C16H25NO5/c1-15(2,3)22-14(20)17-8-4-12(5-9-17)16(13(18)19)6-10-21-11-7-16/h4H,5-11H2,1-3H3,(H,18,19) .

Scientific Research Applications

Self-Assembly Directed by Hydrogen Bonding

A study by Armstrong et al. (2002) explored the self-assembly properties directed by NH⋅⋅⋅O hydrogen bonding, involving 4-tert-butylbenzoic acid. This research demonstrated the ability to create new three-dimensional molecular arrays through cocrystallization, revealing significant potential in the development of structured molecular networks (Armstrong et al., 2002).

α-Methylation of 1,3-Dicarbonyl Compounds

Guo et al. (2014) developed a method for the α-methylation of 1,3-dicarbonyl compounds using tert-butyl peroxybenzoate. This method, which also involved the compound as a radical initiator, has implications for synthetic organic chemistry, especially in enhancing the diversity of methyl derivatives (Guo et al., 2014).

Metabolism Studies

Daniel, Gage, and Jones (1968) investigated the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene, a structurally related compound, in both rats and humans. Their findings contribute to understanding the metabolic pathways and differences in species-specific metabolism of similar compounds (Daniel, Gage, & Jones, 1968).

Electrochemical Reduction in Organic Synthesis

Research by Katayama, Senboku, and Hara (2016) utilized methyl 4-tert-butylbenzoate in the electrochemical reduction of certain compounds, highlighting its role in facilitating novel synthesis methods. This study is particularly relevant for the development of new synthetic routes in organic chemistry (Katayama, Senboku, & Hara, 2016).

Polymer Science Applications

Hsiao, Dai, and He (1999) synthesized novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s, including derivatives of 2-tert-butyl-, demonstrating the compound's utility in the creation of new polymer materials with specific properties (Hsiao, Dai, & He, 1999).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12-11-14(5-6-15(12)16(20)21)13-7-9-19(10-8-13)17(22)23-18(2,3)4/h5-7,11H,8-10H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCWPXBZFUIONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid
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4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid

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